Butanoic acid, 2-amino-, ethyl ester, (2S)-

Description

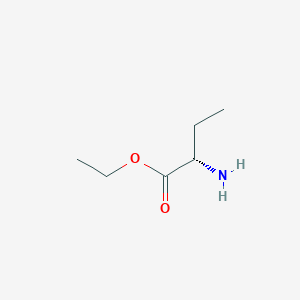

Butanoic acid, 2-amino-, ethyl ester, (2S)- (CAS: Refer to for analogs) is a chiral ester derivative of 2-aminobutanoic acid. The compound features an amino group at the C2 position of the butanoic acid backbone and an ethyl ester moiety, with stereochemical specificity at the C2 position (S-configuration). This structural uniqueness distinguishes it from other butanoic acid esters, such as ethyl butyrate or methyl 2-methylbutanoate, which lack amino substituents . Its ethyl ester group enhances volatility, making it relevant in flavor and fragrance industries, similar to other short-chain esters (e.g., hexanoic acid ethyl ester) .

Properties

IUPAC Name |

ethyl (2S)-2-aminobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-5(7)6(8)9-4-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSBWGSJFSEIED-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473673 | |

| Record name | Butanoic acid, 2-amino-, ethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40916-98-1 | |

| Record name | Butanoic acid, 2-amino-, ethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Esterification: One common method to prepare Butanoic acid, 2-amino-, ethyl ester, (2S)- involves the esterification of 2-aminobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Amidation: Another method involves the amidation of butanoic acid with ethylamine, followed by a reduction step to yield the desired ester. This method may require the use of reducing agents such as lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of Butanoic acid, 2-amino-, ethyl ester, (2S)- often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Butanoic acid, 2-amino-, ethyl ester, (2S)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to primary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones, and aldehydes.

Reduction: Primary amines and alcohols.

Substitution: N-alkylated and N-acylated derivatives.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

- Building Block : This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chiral nature allows for the production of enantiomerically pure compounds, which are essential in drug development.

- Reactivity : The presence of both an amino group and an ester functional group makes it versatile for further chemical transformations, including amidation and esterification reactions.

Biological Applications

1. Enzymatic Studies

- Substrate for Enzymes : In biological research, Butanoic acid, 2-amino-, ethyl ester, (2S)- is utilized to study enzyme-substrate interactions. It acts as a substrate in various enzymatic assays, facilitating the understanding of enzyme kinetics and mechanisms.

- Peptide Synthesis : The compound is also employed in synthesizing peptide analogs and other biologically active molecules, contributing to advancements in medicinal chemistry.

Medical Applications

1. Pharmaceutical Development

- Drug Synthesis : The compound is integral to synthesizing drugs targeting specific enzymes and receptors. Its structural properties enable it to modulate biological activity effectively .

- Therapeutic Potential : Research is ongoing to explore its potential therapeutic effects for various diseases, particularly those involving metabolic pathways where butanoic acid derivatives may play a role.

Industrial Applications

1. Specialty Chemicals

- Flavor and Fragrance Production : Butanoic acid derivatives are used in producing specialty chemicals such as flavors and fragrances due to their distinctive olfactory properties.

- Polymers and Resins : The compound finds application in the manufacture of polymers and resins, which are essential materials in various industries including packaging and construction.

Case Study 1: Enzyme Interaction

A study demonstrated how Butanoic acid, 2-amino-, ethyl ester, (2S)- could be used to investigate the interaction between specific enzymes and substrates. By using this compound as a substrate in enzymatic assays, researchers were able to elucidate the kinetic parameters of enzyme activity.

Case Study 2: Drug Development

In pharmaceutical research, this compound has been utilized to develop novel drugs targeting metabolic disorders. Its ability to interact with specific receptors has led to promising results in preclinical trials aimed at treating conditions like diabetes.

Mechanism of Action

The mechanism by which Butanoic acid, 2-amino-, ethyl ester, (2S)- exerts its effects depends on its specific application. In enzymatic reactions, it acts as a substrate that binds to the active site of the enzyme, facilitating the catalytic process. In pharmaceutical applications, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between the target compound and related butanoic acid esters:

*Calculated based on formula C₆H₁₃NO₂.

Key Observations :

- This may reduce volatility compared to simpler esters but enhance solubility in aqueous systems .

- Stereochemical Specificity: The (2S) configuration may confer selective bioactivity, as seen in chiral pharmaceuticals (e.g., notes enantiomeric differences in methyl 2-methylbutanoate) .

Biological Activity

Overview

Butanoic acid, 2-amino-, ethyl ester, (2S)-, also known as L-Ethyl 2-aminobutanoate, is an organic compound with the molecular formula C6H13NO2. This chiral molecule is significant in various biological and pharmaceutical applications due to its unique structural properties and reactivity. It serves as a substrate in enzymatic assays and is involved in synthesizing biologically active compounds.

Butanoic acid, 2-amino-, ethyl ester, (2S)- can undergo several chemical reactions:

- Oxidation : This compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : It can be reduced to primary amines using sodium borohydride or lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur at the amino group, leading to various substituted derivatives.

Enzyme-Substrate Interactions

In biological research, Butanoic acid, 2-amino-, ethyl ester, (2S)- is utilized to study enzyme-substrate interactions. Its structure allows it to bind effectively to enzymes, facilitating the understanding of catalytic mechanisms and kinetics. This has implications for drug development and enzymology .

Pharmaceutical Development

This compound is integral in synthesizing pharmaceuticals targeting specific enzymes and receptors. Research indicates potential therapeutic effects in treating diseases by modulating enzyme activity and receptor interactions . Notably, studies have shown that derivatives of this compound exhibit enhanced bioactivity compared to their parent structures.

The mechanism by which Butanoic acid, 2-amino-, ethyl ester, (2S)- exerts its biological effects involves its interaction with molecular targets such as enzymes and receptors. It acts as a substrate that binds to the active site of enzymes, thereby facilitating biochemical reactions. Additionally, it may influence signal transduction pathways through receptor modulation .

Case Studies and Research Findings

- Enzymatic Assays : A study demonstrated that Butanoic acid derivatives could enhance the activity of certain enzymes involved in metabolic pathways. The compound served as a substrate in assays that measured enzyme kinetics under varying conditions .

- Therapeutic Potential : Research has indicated that Butanoic acid, 2-amino-, ethyl ester, (2S)- may have neuroprotective effects. In vitro studies showed that it could protect neuronal cells from oxidative stress-induced apoptosis .

- Synthetic Applications : A recent publication highlighted a method for large-scale synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid using Butanoic acid derivatives as starting materials. This method achieved high yields and purity levels, showcasing its utility in producing pharmacologically relevant compounds .

Comparative Analysis

The biological activity of Butanoic acid, 2-amino-, ethyl ester, (2S)- can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl Ester | C6H13NO2 | Similar properties but different reactivity |

| Propyl Ester | C7H15NO2 | Varying solubility and biological interactions |

| Isopropyl Ester | C7H15NO2 | Different steric effects influencing activity |

These comparisons highlight the importance of side-chain variations on the biological properties of butanoic acid derivatives.

Q & A

Q. What are the optimal reaction conditions for synthesizing (2S)-2-aminoethyl butanoate via esterification, and how do acidic vs. enzymatic catalysts influence yield and enantiomeric purity?

- Methodological Answer : Esterification of 2-aminobutyric acid with ethanol typically requires acid catalysis (e.g., concentrated H₂SO₄) to protonate the carboxylic acid, enabling nucleophilic attack by the alcohol. However, acidic conditions may racemize the chiral center. Enzymatic methods (e.g., lipases like CAL-B) can preserve stereochemistry but may require longer reaction times . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm enantiomeric excess using chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can researchers distinguish (2S)-2-aminoethyl butanoate from its structural analogs using spectroscopic techniques?

- Methodological Answer :

- NMR : The ester’s ethyl group appears as a triplet at ~1.2 ppm (CH₃) and a quartet at ~4.1 ppm (CH₂) in H NMR. The α-amino proton (2S configuration) shows coupling patterns sensitive to stereochemistry (e.g., ~3–6 Hz) .

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with a 70°C–250°C gradient. The molecular ion [M+H]⁺ at m/z 146 and fragment ions (e.g., m/z 88 for butanoic acid) confirm the ester .

Advanced Research Questions

Q. What strategies resolve racemization during the synthesis of (2S)-2-aminoethyl butanoate, and how is enantiomeric excess quantified?

- Methodological Answer :

- Protection-Deprotection : Use Fmoc or Boc groups to protect the α-amino group during synthesis, preventing racemization. Deprotect with TFA (Boc) or piperidine (Fmoc) .

- Chiral Analysis : Employ polarimetric detection coupled with HPLC (e.g., 0.1% TFA in hexane/isopropanol) or circular dichroism (CD) spectroscopy to quantify enantiomeric excess. Compare retention times to NIST’s chiral reference data .

Q. How does the steric and electronic environment of the α-amino group influence the ester’s stability under hydrolytic conditions?

- Methodological Answer :

- Kinetic Studies : Conduct pH-dependent hydrolysis experiments (pH 2–10, 25°C–60°C). The amino group’s electron-donating effect accelerates alkaline hydrolysis (pH >7) via nucleophilic attack by OH⁻. Monitor degradation via UV-Vis (λ = 210 nm for ester carbonyl) .

- Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate activation energies for hydrolysis pathways. Compare with experimental Arrhenius plots .

Q. What analytical approaches reconcile contradictory data on the ester’s solubility and partition coefficient (log P)?

- Methodological Answer :

- Log P Determination : Use shake-flask method (octanol/water) with HPLC quantification. Adjust pH to 3.0 (protonated amino group) to minimize ionization effects. NIST’s solubility database provides reference values for validation .

- Molecular Dynamics Simulations : Predict solvation free energy using AMBER force fields to resolve discrepancies between experimental and computational log P values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.